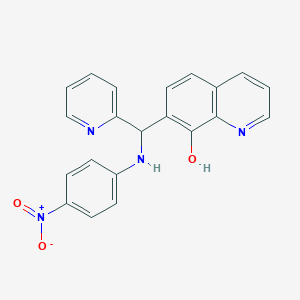

7-(((4-Nitrophenyl)amino)(pyridin-2-yl)methyl)quinolin-8-ol

Description

7-(((4-Nitrophenyl)amino)(pyridin-2-yl)methyl)quinolin-8-ol is a synthetic quinoline derivative characterized by a central quinolin-8-ol scaffold substituted with a pyridin-2-yl group and a 4-nitrophenylamino moiety.

Properties

IUPAC Name |

7-[(4-nitroanilino)-pyridin-2-ylmethyl]quinolin-8-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H16N4O3/c26-21-17(11-6-14-4-3-13-23-19(14)21)20(18-5-1-2-12-22-18)24-15-7-9-16(10-8-15)25(27)28/h1-13,20,24,26H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OXSXWEUVCNUZFS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=NC(=C1)C(C2=C(C3=C(C=CC=N3)C=C2)O)NC4=CC=C(C=C4)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H16N4O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

372.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-(((4-Nitrophenyl)amino)(pyridin-2-yl)methyl)quinolin-8-ol typically involves multi-step organic reactions. One common method includes the following steps:

Formation of the Quinoline Core: The quinoline core can be synthesized through the Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent such as nitrobenzene.

Introduction of the Pyridinylamino Group: The pyridinylamino group can be introduced via a nucleophilic substitution reaction, where a pyridine derivative reacts with an appropriate leaving group on the quinoline core.

Attachment of the Nitrophenyl Group: The nitrophenyl group can be attached through a coupling reaction, such as the Suzuki-Miyaura coupling, which involves the reaction of a boronic acid derivative of the nitrophenyl group with a halogenated quinoline derivative in the presence of a palladium catalyst.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

7-(((4-Nitrophenyl)amino)(pyridin-2-yl)methyl)quinolin-8-ol can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

Reduction: Reduction reactions can be used to convert the nitro group to an amino group, altering the compound’s properties.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride or hydrogen gas in the presence of a palladium catalyst can be used.

Substitution: Reagents such as alkyl halides or acyl chlorides can be used in substitution reactions, often in the presence of a base or acid catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while reduction may produce amino derivatives.

Scientific Research Applications

Chemistry

7-(((4-Nitrophenyl)amino)(pyridin-2-yl)methyl)quinolin-8-ol serves as a versatile building block in organic synthesis. Its unique structure allows it to act as a ligand in coordination chemistry, facilitating the development of new materials and complexes.

Biology

Research indicates potential biological activities, particularly:

- Antimicrobial Properties : Studies have shown that derivatives of this compound exhibit significant antimicrobial activity against various pathogens.

- Anticancer Activity : In vitro studies using the MCF-7 breast cancer cell line demonstrated that certain derivatives possess strong anticancer properties, outperforming standard treatments like Doxorubicin .

Medicine

The compound is under investigation for its therapeutic potential:

- Targeting Enzymes/Receptors : Preliminary research suggests it may inhibit specific enzymes or receptors involved in disease pathways, making it a candidate for drug development.

- Drug Development : Its derivatives are being explored for their efficacy in treating various diseases, including cancer and infections .

Industry

In industrial applications, 7-(((4-Nitrophenyl)amino)(pyridin-2-yl)methyl)quinolin-8-ol is being studied for:

- Organic Semiconductors : Its electronic properties make it suitable for use in organic electronics.

- Dyes and Pigments : The compound's vibrant color characteristics lend themselves to applications in dye manufacturing.

Case Studies

- Anticancer Activity Study : A study demonstrated that derivatives of 7-(((4-Nitrophenyl)amino)(pyridin-2-yl)methyl)quinolin-8-ol showed significant cytotoxicity against the MCF-7 cell line, indicating potential as an anticancer agent .

- Antimicrobial Testing : Various derivatives were tested against bacterial strains, revealing promising results that support further development as antimicrobial agents .

Mechanism of Action

The mechanism of action of 7-(((4-Nitrophenyl)amino)(pyridin-2-yl)methyl)quinolin-8-ol involves its interaction with specific molecular targets. For example, in biological systems, it may bind to enzymes or receptors, inhibiting their activity or altering their function. The exact pathways and targets depend on the specific application and the compound’s structure-activity relationship.

Comparison with Similar Compounds

Structural and Electronic Effects

- Electron-Withdrawing Groups (EWGs): The nitro group (-NO₂) in the target compound enhances polarity and may improve binding to biological targets through dipole interactions or hydrogen bonding. This contrasts with the electron-donating -H in Compound 3 () and the moderately electron-withdrawing -Cl in Compound 16 ().

Physicochemical Properties

- Melting Points: Compound 3 (R = -H) has a melting point of 129–130°C (), while analogs with bulkier substituents (e.g., -CF₃) may exhibit higher melting points due to increased molecular rigidity. The target’s -NO₂ group likely elevates its melting point relative to -H but remains lower than -CF₃ .

- Lipophilicity (logP): A related analog (R = -CH₃-pyridine) has a logP of 3.6 (). The target’s -NO₂ group may reduce logP slightly compared to -CF₃ (logP ~4.0) but increase it relative to -OH or -H .

Biological Activity

7-(((4-Nitrophenyl)amino)(pyridin-2-yl)methyl)quinolin-8-ol is a complex organic compound with significant potential in various biological applications. This article explores its synthesis, biological activities, mechanisms of action, and relevant case studies.

Chemical Structure and Synthesis

The compound has a molecular formula of and features a quinoline core substituted with both a nitrophenyl group and a pyridinylamino group. The synthesis typically involves multi-step organic reactions, including:

- Formation of the Quinoline Core : This is often achieved through the Skraup synthesis, where aniline is reacted with glycerol in the presence of sulfuric acid and an oxidizing agent.

- Introduction of the Pyridinylamino Group : Achieved via nucleophilic substitution reactions.

- Attachment of the Nitrophenyl Group : This can be done through coupling reactions like Suzuki-Miyaura coupling, where a boronic acid derivative reacts with a halogenated quinoline derivative in the presence of a palladium catalyst.

The biological activity of 7-(((4-Nitrophenyl)amino)(pyridin-2-yl)methyl)quinolin-8-ol can be attributed to its interaction with specific molecular targets within biological systems. The compound may inhibit enzyme activities or alter receptor functions, leading to various therapeutic effects. For instance, its potential antimicrobial activity could stem from disrupting bacterial cell wall synthesis or interfering with cellular processes.

Antimicrobial Activity

Research indicates that compounds similar to 7-(((4-Nitrophenyl)amino)(pyridin-2-yl)methyl)quinolin-8-ol exhibit significant antimicrobial properties. In vitro studies have shown effectiveness against various bacterial strains, suggesting potential applications in treating infections caused by resistant pathogens .

Anticancer Properties

The compound has been explored for its anticancer potential. In studies involving doxorubicin-induced cardiotoxicity models, derivatives showed promising cardioprotective effects while also exhibiting cytotoxicity against cancer cell lines. For example, certain derivatives maintained higher cell viability rates in H9c2 cardiomyocytes and macrophages compared to untreated controls .

| Compound | Cell Viability (%) | IC50 (µM) |

|---|---|---|

| 4i | 81.6 ± 3.7 | >40 |

| 6a | 87.5 ± 4.3 | >40 |

| 6d | 83.4 ± 5.5 | >40 |

These results indicate that while some derivatives may exhibit cytotoxicity at higher concentrations, they also possess significant protective effects against drug-induced toxicity.

Antioxidant Activity

In addition to antimicrobial and anticancer properties, studies have highlighted the antioxidant capabilities of this compound. It has been shown to scavenge free radicals effectively, which is crucial for mitigating oxidative stress-related diseases .

Case Studies

Several case studies have investigated the biological activity of quinoline derivatives similar to 7-(((4-Nitrophenyl)amino)(pyridin-2-yl)methyl)quinolin-8-ol:

- Cardioprotective Effects : A study demonstrated that specific derivatives significantly increased cell viability in cardiomyocytes subjected to doxorubicin treatment, indicating their potential as cardioprotective agents .

- Antimicrobial Efficacy : Another research highlighted the effectiveness of quinoline derivatives against resistant strains of bacteria, showcasing their potential as new antimicrobial agents .

- Antioxidant Studies : Research on related compounds revealed strong antioxidant activities using various assays (DPPH, FRAP), suggesting that these compounds could be beneficial in preventing oxidative damage in cells .

Q & A

Q. What are the established synthetic routes for 7-(((4-Nitrophenyl)amino)(pyridin-2-yl)methyl)quinolin-8-ol and its structural analogs?

The synthesis of quinolin-8-ol derivatives typically involves Mannich reactions or reductive amination strategies. For example, the Mannich reaction is employed to introduce aminomethyl groups at the 7-position of quinolin-8-ol by reacting 8-hydroxyquinoline with formaldehyde and amines under reflux in ethanol . Reductive amination using NaBHCN at pH ≈ 6 can reduce imine intermediates to stable amines, as demonstrated in the synthesis of N-substituted quinoline derivatives . For analogs with nitroaryl groups, Pd-C catalyzed hydrogenation is used to deprotect intermediates (e.g., Z or Boc groups) while retaining the nitro functionality .

Q. How is structural characterization of this compound performed using spectroscopic and crystallographic methods?

- X-ray crystallography : Resolves the 3D conformation, dihedral angles between aromatic rings, and hydrogen-bonding networks (e.g., intermolecular N–H⋯N bonds in quinoline derivatives) .

- NMR spectroscopy : H and C NMR confirm substitution patterns, such as the presence of a pyridinylmethyl group or nitroaryl moiety. For example, the methylene bridge (CH) in the aminomethyl group appears as a singlet at ~4.5 ppm in H NMR .

- Mass spectrometry : High-resolution ESI-MS validates the molecular formula (e.g., CHNO for the target compound) .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies guide the optimization of biological activity in this compound class?

SAR studies focus on:

- Substituent effects : Replacing the 4-nitrophenyl group with electron-withdrawing groups (e.g., trifluoromethyl) can enhance enzyme inhibition (e.g., carbonic anhydrase) but may reduce solubility .

- Stereoelectronic tuning : Introducing a pyridinylmethyl group at the 7-position improves metal-chelating properties, critical for antimicrobial activity .

- Bioisosteric replacement : Substituting the quinoline core with imidazopyridine scaffolds modulates dopamine receptor affinity, as seen in neuroprotective agents .

Methodological approach : Use iterative cycles of synthesis, in vitro assays (e.g., MIC for antimicrobial activity ), and computational docking to prioritize analogs.

Q. What methodological approaches resolve contradictions in biological activity data across studies?

Contradictions often arise from divergent assay conditions or cell models. Strategies include:

- Standardized assays : Re-evaluate compounds using harmonized protocols (e.g., CLSI guidelines for antimicrobial testing ).

- Mechanistic validation : Pair in vitro results with in vivo models. For example, anti-angiogenic activity observed in endothelial cell assays should be confirmed in zebrafish or murine models.

- Metabolite profiling : Assess whether conflicting antimalarial results stem from differential metabolism (e.g., cytochrome P450 activation) .

Q. How can computational modeling predict the metal-chelating behavior of this compound?

- Density Functional Theory (DFT) : Calculate binding energies between the quinolin-8-ol core and metal ions (e.g., Fe, Cu). The hydroxyl and pyridinyl nitrogen serve as chelation sites .

- Molecular dynamics (MD) : Simulate stability of metal complexes under physiological conditions (pH 7.4, 150 mM NaCl).

- Validation : Compare predictions with experimental data from UV-Vis titration or EPR spectroscopy .

Data Analysis and Experimental Design

Q. What statistical methods are recommended for dose-response analysis in cytotoxicity studies?

- Non-linear regression : Fit data to a four-parameter logistic model (e.g., IC calculations) using tools like GraphPad Prism.

- Synergy assessment : Apply the Chou-Talalay method for combination studies (e.g., with antimalarials ).

- Error analysis : Report 95% confidence intervals and use ANOVA for multi-group comparisons .

Q. How are crystallographic data artifacts minimized in structural studies?

- Twinning analysis : Use PLATON or CrysAlisPro to detect and refine twinned crystals, common in quinoline derivatives due to planar stacking .

- Thermal ellipsoid validation : Ensure displacement parameters (ADPs) are physically reasonable (e.g., no elongated ellipsoids in aromatic rings).

- Hydrogen bonding networks : Validate with Hirshfeld surface analysis to exclude solvent-induced artifacts .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.